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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of silicon consumption and other critical
performance metrics between nickel silicide (NiSi) and titanium silicide (TiSiz). The information
presented is supported by experimental data to assist researchers in selecting the appropriate
silicide for their specific applications in microelectronics and other fields where precise silicon
consumption is a critical factor.

Data Presentation: Quantitative Comparison of NiSi
and TiSiz

The following table summarizes the key quantitative differences between NiSi and TiSiz,
including silicon consumption, sheet resistance, and formation temperatures.
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Property NiSi TiSi2 (C54 Phase) TiSiz2 (C49 Phase)
Silicon Consumed per
1.83 nm[1] 2.27 nm[1] 2.27 nm[1]
nm of Metal
Resulting Silicide per
2.34 nm[1] 2.51 nm[1] 2.51 nm[1]
nm of Metal
Thin Film Resistivity
14-20[1] 13-16[1] 60-70[1]
(MQ-cm)
Sintering/Formation
400-600[1] 700-900[1] 500-700[1]
Temperature (°C)
Thermal Stability on Si
~650[1] ~900[1] Transforms to C54

°C)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Silicide Formation: Rapid Thermal Annealing (RTA)

Rapid Thermal Annealing is a standard technique used to form thin films of metal silicides.

o Substrate Preparation: Begin with a clean silicon substrate. A standard cleaning procedure
involves a piranha etch (a 3:1 mixture of sulfuric acid and hydrogen peroxide) followed by a
dilute hydrofluoric acid (HF) dip to remove the native oxide layer.

o Metal Deposition: Deposit a thin film of either nickel or titanium onto the silicon substrate.
This is typically done using physical vapor deposition (PVD) techniques such as sputtering or
electron beam evaporation in a high-vacuum chamber to minimize contamination.

e Annealing: Place the substrate in a rapid thermal annealing (RTA) chamber.

o For NiSi formation: A single-step anneal is typically performed at a temperature between
400°C and 600°C in a nitrogen (N2) ambient for 30 to 60 seconds.[1]
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o For TiSi2 formation: A two-step annealing process is generally required. The first anneal is
performed at a lower temperature (around 600-700°C) to form the high-resistivity C49
phase. After selectively etching the unreacted metal, a second, higher-temperature anneal
(750-850°C) is performed to transform the C49 phase into the low-resistivity C54 phase.[2]

Measurement of Silicon Consumption

The amount of silicon consumed during the silicidation process can be accurately measured
using techniques such as cross-sectional Transmission Electron Microscopy (TEM) and
Rutherford Backscattering Spectrometry (RBS).

1. Cross-Sectional Transmission Electron Microscopy (TEM)
e Sample Preparation:

o Cleave the silicided wafer into smaller pieces.

o Glue two pieces face-to-face using an epoxy.

o Mechanically grind and polish the cross-section to a thickness of a few tens of
micrometers.

o Use a dimple grinder to further thin the center of the sample.
o Perform final thinning to electron transparency (typically <100 nm) using an ion mill.
e Imaging and Analysis:
o Obtain high-resolution cross-sectional images of the silicide/silicon interface using a TEM.

o Measure the thickness of the formed silicide layer and the depth of the consumed silicon
layer directly from the calibrated TEM images.

2. Rutherford Backscattering Spectrometry (RBS)

o Experimental Setup:
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o A monoenergetic beam of high-energy ions (typically 2-3 MeV He™) is directed onto the
sample in a vacuum chamber.

o An energy detector is positioned to collect the ions that are backscattered from the
sample.

o Data Acquisition and Analysis:

o The energy of the backscattered ions is dependent on the mass of the target atoms and
the depth at which the scattering event occurs.

o The resulting energy spectrum provides a depth profile of the elemental composition of the
thin film.

o By analyzing the width and area of the peaks corresponding to the metal and silicon in the
silicide layer, the thickness of the silicide and the amount of consumed silicon can be
precisely quantified.

Sheet Resistance Measurement: Four-Point Probe

The sheet resistance of the silicide thin films is a critical parameter for electronic applications
and is commonly measured using a four-point probe.

» Probe Configuration: A linear four-point probe head with equally spaced tungsten carbide
needles is used.

e Measurement Procedure:
o A constant current is passed through the two outer probes.
o The voltage difference between the two inner probes is measured.

e Calculation: The sheet resistance (Rs) is calculated using the formula: Rs = (1t /In(2)) * (V /
) =4.532 * (V /1) where V is the measured voltage and | is the applied current. Correction
factors may be needed depending on the sample geometry and thickness.

Mandatory Visualizations
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Caption: Experimental workflow for silicide formation and characterization.

Comparison of Silicidation Reactions
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Caption: Comparison of NiSi and TiSiz formation and silicon consumption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. web.stanford.edu [web.stanford.edu]

e 2. Formation of Silicides and Germanides | Queen's Advanced MicroEngineering Centre
[qub.ac.uk]

 To cite this document: BenchChem. [A Comparative Guide to Silicon Consumption in NiSi
and TiSiz2 Silicidation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b084514+#silicon-consumption-comparison-between-
nisi-and-tisi2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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